![molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールは、オキサゾール環と縮合したピロロピリジンコアを特徴とする複素環式化合物です。
合成方法
合成経路と反応条件
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールの合成は、通常、複数段階の有機合成を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化することです。 例えば、フッ素化ピロール誘導体から出発して、ハロゲン化、環化、官能基変換を含む一連の反応によって、この化合物を合成することができます .
工業的生産方法
この化合物の工業的生産方法は、公開されている文献ではあまり詳しく述べられていません。大規模合成には、コスト効率、収率、純度を確保するために、実験室規模の方法を最適化する必要があると考えられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
化学反応の分析
反応の種類
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応が起こることがあり、特にフッ素原子上で行われます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素を酸性条件下で。
還元: メタノール中水素化ホウ素ナトリウム。
置換: アミンやチオールなどの求核剤を塩基性条件下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって、追加の官能基を持つオキサゾール誘導体が生成される可能性があり、置換反応によって、フッ素の位置にさまざまな置換基が導入される可能性があります .
科学研究への応用
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 創薬における生物活性分子の可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とする潜在的な治療特性について研究されています。
科学的研究の応用
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
作用機序
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールの作用機序には、特定の分子標的との相互作用が含まれます。例えば、活性部位に結合することにより、特定の酵素や受容体を阻害し、それらの活性を調節することがあります。 具体的な経路と標的は、具体的な用途と状況によって異なる場合があります .
類似化合物との比較
類似化合物
- (5-フルオロ-1H-ピロロ[2,3-b]ピリジン-4-イル)メタノール
- 1H-ピロロ[2,3-b]ピリジン誘導体
独自性
5-(4-フルオロ-1H-ピロロ[2,3-c]ピリジン-7-イル)オキサゾールは、フッ素原子や縮合したオキサゾール環など、その特定の構造的特徴により、独自性を持っています。 これらの特徴は、さまざまな用途にとって貴重な化合物となる、独特の化学的および生物学的特性を与える可能性があります .
特性
分子式 |
C10H6FN3O |
|---|---|
分子量 |
203.17 g/mol |
IUPAC名 |
5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H |
InChIキー |
IOGZYEHJDURRBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=CN=C2C3=CN=CO3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


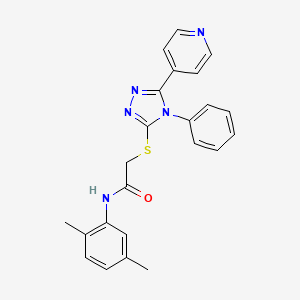

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
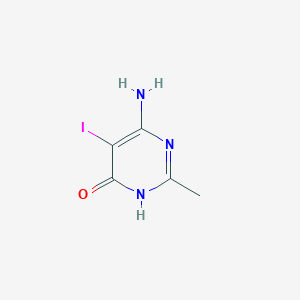
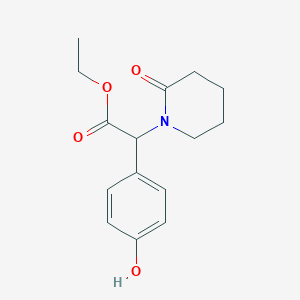

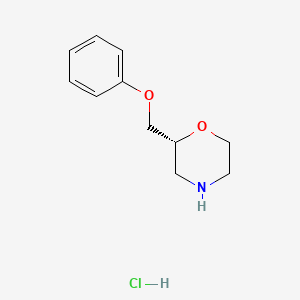
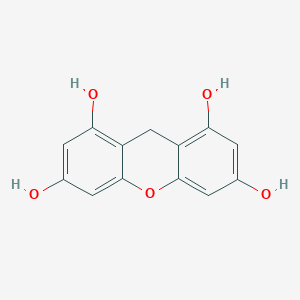
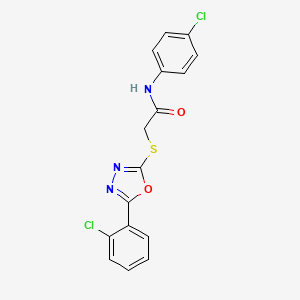
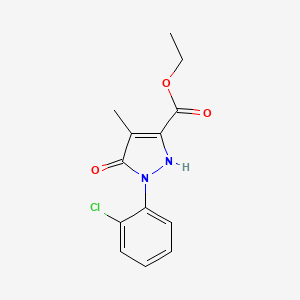
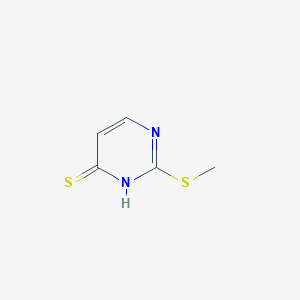
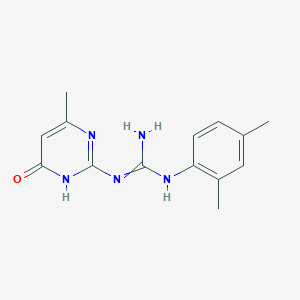
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)
